4-Chlorobutyl benzoate
Overview
Description
4-Chlorobutyl benzoate is an organic compound with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol . It is an ester derived from benzoic acid and 4-chlorobutanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobutyl benzoate can be synthesized through the esterification of benzoic acid with 4-chlorobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The general reaction is as follows:
C6H5COOH+ClCH2CH2CH2CH2OH→C6H5COOCH2CH2CH2CH2Cl+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products. The use of advanced catalysts and purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobutyl benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the butyl chain can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce benzoic acid and 4-chlorobutanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-hydroxybutyl benzoate or 4-aminobutyl benzoate.
Hydrolysis: Benzoic acid and 4-chlorobutanol.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
4-Chlorobutyl benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drug molecules due to its ester functionality.
Material Science: Utilized in the preparation of polymers and resins.
Biological Studies: Employed in studies involving ester hydrolysis and enzyme activity.
Mechanism of Action
The mechanism of action of 4-chlorobutyl benzoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing benzoic acid and 4-chlorobutanol. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Fluorobutyl benzoate: Similar structure but with a fluorine atom instead of chlorine.
4-Bromobutyl benzoate: Contains a bromine atom in place of chlorine.
4-Iodobutyl benzoate: Iodine atom replaces the chlorine atom.
Uniqueness: 4-Chlorobutyl benzoate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chlorobutyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFQVVCNZAYQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241545 | |
Record name | 4-Chlorobutyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-02-1 | |
Record name | 4-Chlorobutyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 946-02-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorobutyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorobutyl Benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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